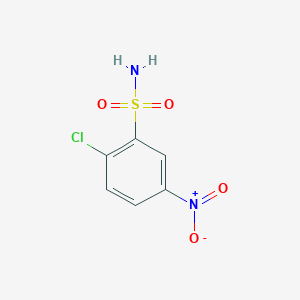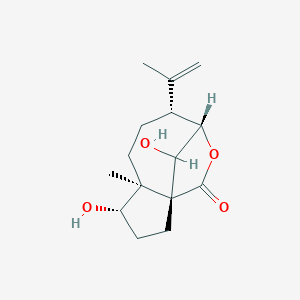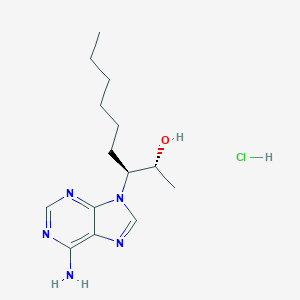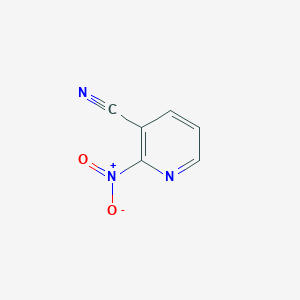
Adenosine triphosphopyridoxal
Vue d'ensemble
Description
Adenosine triphosphate (ATP) is a nucleotide that provides energy to drive and support many processes in living cells, such as muscle contraction, nerve impulse propagation, condensate dissolution, and chemical synthesis . ATP captures chemical energy obtained from the breakdown of food molecules and releases it to fuel other cellular processes . ATP is not a storage molecule for chemical energy; that is the job of carbohydrates, such as glycogen, and fats .
Synthesis Analysis
ATP is produced during the catabolism of adenosine triphosphate (ATP), which is catalyzed by ectonucleotidases and endonucleotidases . In vitro biosynthesis of ATP from adenosine and polyphosphate has been established . Using adenosine and inorganic polyphosphate (polyP) as key substrates, a multi-enzyme cascade system for ATP production was developed .Molecular Structure Analysis
ATP is a nucleotide that consists of three main structures: the nitrogenous base, adenine; the sugar, ribose; and a chain of three phosphate groups bound to ribose . The phosphate tail of ATP is the actual power source which the cell taps . Available energy is contained in the bonds between the phosphates and is released when they are broken, which occurs through the addition of a water molecule (a process called hydrolysis) .Chemical Reactions Analysis
ATP is able to power cellular processes by transferring a phosphate group to another molecule (a process called phosphorylation) . This transfer is carried out by special enzymes that couple the release of energy from ATP to cellular activities that require energy .Physical And Chemical Properties Analysis
Adenosine is a purine nucleoside. It serves as a neurotransmitter and neuromodulator in the central nervous system (CNS) . In addition, adenosine is an essential component of energy production and is utilized in all living cells .Applications De Recherche Scientifique
Immunomodulatory Therapeutics : Adenosine modulates the innate immune response in various inflammatory conditions, showing potential for future immunomodulatory therapeutics in diseases like asthma, cancer, and HIV-1 infection (Vijay Kumar & Ambika Sharma, 2009).
Chromatin-Remodeling in Eukaryotes : Inositol polyphosphates, which include adenosine compounds, modulate chromatin-remodeling complexes that regulate gene expression in eukaryotes (Xuetong Shen et al., 2002).
Molecular Medicine : Adenosine signaling plays a crucial role in molecular medicine, with potential applications in the diagnosis and treatment of heart block, tachycardia, and autoimmune diseases (H. Eltzschig, 2013).
Anesthesiology : Adenosine receptor-based therapeutics may become integral to anesthesiology practice, potentially reducing acute lung injury, renal, intestinal, hepatic, and myocardial ischemia, and vascular leakage (H. Eltzschig, 2009).
Neurohormonal Effects : Adenosine compounds have been studied for their effects on the formation of adenosine 3′,5′-cyclic monophosphate in brain slices, impacting neurohormonal activities (H. Shimizu et al., 1969).
Therapeutic Targets : Adenosine receptors are promising therapeutic targets for a wide range of conditions, with recent advances in understanding their roles and developing selective and potent ligands (K. Jacobson & Zhang-Guo Gao, 2006).
Treatment of Supraventricular Tachycardia in Infants : Adenosine can alter short- and long-term treatment approaches for infants with life-threatening supraventricular tachycardia (A. Rossi & D. A. Burton, 1989).
Oncology and Tumor Growth : Extracellular ATP and adenosine can enhance tumor growth. Therapeutic approaches promoting ATP-mediated activation of inflammasomes or inhibiting tumor-derived adenosine may induce anticancer activity (J. Stagg & M. Smyth, 2010).
Potential in Anesthesia, Cardiology, Pulmonology, and Oncology : ATP and adenosine show potential applications in these fields, with benefits in pain management, diagnosis, and treatment (H. Agteresch et al., 1999; 2012).
Regulation of Inflammation : Adenosine plays a crucial role in regulating inflammation and mediating the anti-inflammatory effects of methotrexate in Rheumatoid Arthritis and other inflammatory disorders (G. Haskó & B. Cronstein, 2013).
Development of Novel Therapeutics : Novel adenosine receptor ligands and adenosine-regulating agents are being developed to manage inflammation more effectively and minimize adverse effects (L. Antonioli et al., 2014).
ATPase Activity : Adenosine triphosphopyridoxal's enzymatic properties are similar to ATP synthase from bacterial cells, indicating a potential for understanding energy conversion in biological systems (I. Gibbons & A. Rowe, 1965).
Challenges in Drug Development : Although adenosine receptors show potential as drug targets for treating various diseases, clinical trials have faced challenges with only one FDA-approved agent to date (K. Jacobson et al., 1992; Jiang-fan Chen et al., 2013).
Cochlear Function Recovery : ATP administration in the cochlea of guinea pigs facilitates recovery from acoustic trauma, improving cochlear function (K. Sugahara et al., 2004).
ATP-binding Sites in Enzymes : Adenosine triphosphopyridoxal helps identify ATP-binding sites in various enzymes, contributing to a better understanding of enzymatic mechanisms (M. Tagaya et al., 1988; C. Hountondji et al., 1990).
Mécanisme D'action
Orientations Futures
Adenosine receptors (ARs) are still underutilized in clinical practice. Their ubiquitous distribution in almost all cells and tissues of the body makes them, on the one hand, excellent candidates for numerous diseases, and on the other hand, intrinsically challenging to exploit selectively and in a site-specific manner . The latest studies shed light on novel mechanisms through which ARs exert control over pathophysiological states .
Propriétés
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methoxy-hydroxyphosphoryl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N6O15P3/c1-8-13(26)10(3-25)9(2-20-8)4-35-40(29,30)38-42(33,34)39-41(31,32)36-5-11-14(27)15(28)18(37-11)24-7-23-12-16(19)21-6-22-17(12)24/h2-3,6-7,11,14-15,18,26-28H,4-5H2,1H3,(H,29,30)(H,31,32)(H,33,34)(H2,19,21,22)/t11-,14-,15-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTZIRGKHKQBEL-XKLVTHTNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)C=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C(=C1O)C=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N6O15P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10906180 | |
| Record name | 9-{5-O-[{[({[(4-Formyl-5-hydroxy-6-methylpyridin-3-yl)methoxy](hydroxy)phosphoryl}oxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]pentofuranosyl}-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10906180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
656.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Adenosine triphosphopyridoxal | |
CAS RN |
101418-63-7 | |
| Record name | Adenosine triphosphopyridoxal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101418637 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-{5-O-[{[({[(4-Formyl-5-hydroxy-6-methylpyridin-3-yl)methoxy](hydroxy)phosphoryl}oxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]pentofuranosyl}-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10906180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





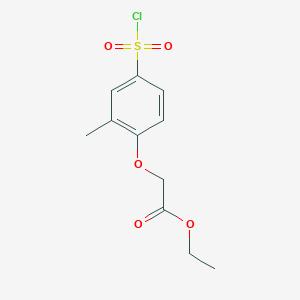
![5-(Chloromethyl)-2-[3-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole](/img/structure/B17350.png)

![Ethyl 2-[3-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B17352.png)

![2-Chloro-1-[(1R,3S,4S,5S,8S)-4,8-dihydroxy-3-methoxy-2-oxa-6-azabicyclo[3.2.1]octan-6-YL]ethanone](/img/structure/B17356.png)
